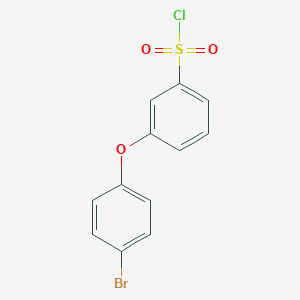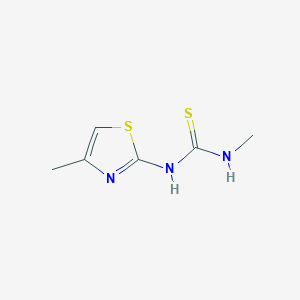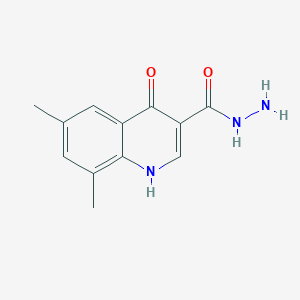
4-methoxy-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide typically involves multi-step reactions. One common method includes the condensation of anthranilic acid derivatives with appropriate aldehydes, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-methoxy-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert carbonyl groups to alcohols or amines.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional hydroxyl or carbonyl groups, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-methoxy-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-methoxyphenylboronic acid: Used in Suzuki-Miyaura cross-coupling reactions.
Baicalin: Known for its anti-oxidative and anti-inflammatory properties.
4H-1-Benzopyran-4-one derivatives: Includes compounds like apigenin and genkwanin, which have various biological activities.
Uniqueness
4-methoxy-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide is unique due to its specific structural features and the diverse range of reactions it can undergo.
Eigenschaften
Molekularformel |
C22H19N3O3 |
|---|---|
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
4-methoxy-N-(5-oxo-7-phenyl-7,8-dihydro-6H-quinazolin-2-yl)benzamide |
InChI |
InChI=1S/C22H19N3O3/c1-28-17-9-7-15(8-10-17)21(27)25-22-23-13-18-19(24-22)11-16(12-20(18)26)14-5-3-2-4-6-14/h2-10,13,16H,11-12H2,1H3,(H,23,24,25,27) |
InChI-Schlüssel |
RZUMIPFQGJEFRV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-{[1-(9H-purin-6-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12119581.png)





![4-[2-(2,4-Dimethylphenoxy)acetamido]butanoic acid](/img/structure/B12119625.png)
![(2E)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide](/img/structure/B12119632.png)
![4-((2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino)butanoic acid](/img/structure/B12119633.png)


![1-[(Phenylcarbamoyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12119666.png)
![1H-1,2,3-Triazole-4-carboxylic acid, 5-amino-1-[3-(trifluoromethyl)phenyl]-, ethyl ester](/img/structure/B12119674.png)

